molecular formula C23H23N5O4 B11146082 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11146082
M. Wt: 433.5 g/mol
InChI Key: HEFDLRNVMWCBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule combining a quinoxaline dione core with a pyrazole-acetamide scaffold. The quinoxaline dione moiety (2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl) is a bicyclic aromatic system known for its electron-deficient properties and bioactivity in targeting enzymes like kinases or reductases . The acetamide group further modulates solubility and bioavailability.

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C23H23N5O4/c1-14-17(21(27-26-14)15-7-9-16(32-2)10-8-15)13-20(29)24-11-12-28-19-6-4-3-5-18(19)25-22(30)23(28)31/h3-10H,11-13H2,1-2H3,(H,24,29)(H,25,30)(H,26,27)

InChI Key

HEFDLRNVMWCBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Biological Activity

The compound N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining a quinoxaline moiety with a pyrazole derivative. Its molecular formula is C26H30N4O3C_{26}H_{30}N_4O_3 with a molecular weight of approximately 462.55 g/mol. The structural representation is crucial for understanding its interactions at the molecular level.

Structural Characteristics

PropertyValue
Molecular FormulaC26H30N4O3C_{26}H_{30}N_4O_3
Molecular Weight462.55 g/mol
LogP4.5802
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that the quinoxaline and pyrazole components may contribute to:

  • Antiviral Activity : Quinoxalines have been reported to exhibit antiviral properties, particularly against respiratory viruses such as influenza and coronaviruses .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Effects

  • Antiviral Activity :
    • Compounds similar to the target molecule have demonstrated significant antiviral effects against various strains, with IC50 values indicating effective inhibition at low concentrations .
    • For example, quinoxaline derivatives have been evaluated for their ability to inhibit viral replication in cell lines, showing promising results against HSV-1 and other pathogens .
  • Neuropharmacological Effects :
    • Studies on related quinoxaline derivatives have indicated potential neuropharmacological benefits, including anxiolytic and anticonvulsant effects . These findings suggest that the compound may influence neurotransmitter systems.
  • Multidrug Resistance (MDR) Selectivity :
    • Some derivatives exhibit selectivity against P-glycoprotein-expressing cells, which is crucial for overcoming drug resistance in cancer therapy .

Antiviral Efficacy

A study conducted on quinoxaline derivatives revealed that certain compounds effectively inhibited viral replication in Vero cells. For instance, a related compound demonstrated up to 91% inhibition of HSV-1 at a concentration of 50 µM with minimal cytotoxicity (CC50 > 600 µM) . This suggests that the target compound may possess similar antiviral capabilities.

Neuropharmacological Research

Research on related quinoxaline derivatives showed significant anxiolytic effects at specific dosages compared to standard treatments like diazepam. For example, one study found that certain derivatives exhibited better anxiolytic activity than diazepam at doses of 30 mg/kg . This indicates potential therapeutic applications in anxiety disorders.

Scientific Research Applications

Biological Activities

Anticancer Properties : Research indicates that compounds containing quinoxaline derivatives can exhibit significant anticancer activity. The structure of N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide allows it to interact with various cellular pathways implicated in cancer progression. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways critical for tumor growth .

Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes related to cancer metabolism. Its unique structural features enhance its binding affinity to target enzymes compared to other similar compounds .

Therapeutic Implications

The therapeutic applications of this compound extend beyond oncology. It has been studied for its potential use in treating various conditions due to its ability to modulate biological pathways:

  • Cancer Treatment : Its efficacy as an anticancer agent is under investigation, with studies focusing on its ability to induce apoptosis in cancer cells.
  • Antimicrobial Activity : The quinoxaline structure contributes to its antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Case Studies

Several case studies have highlighted the effectiveness of quinoxaline derivatives similar to this compound:

  • Study on Anticancer Activity : A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in animal models by inducing apoptosis through the activation of specific signaling pathways .
  • Enzyme Inhibition Assays : In vitro assays showed that compounds with similar structures effectively inhibited key metabolic enzymes involved in cancer cell proliferation, supporting their potential as therapeutic agents .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or carboxylate derivatives. This reaction is critical for modifying the compound’s solubility and bioavailability.

Conditions Reaction Outcome Yield Reference
2M HCl, reflux, 6hCleavage to 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid78%
1M NaOH, 80°C, 4hFormation of sodium carboxylate derivative85%

The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent cleavage of the C–N bond.

Nucleophilic Substitution at the Quinoxaline Ring

The electron-deficient quinoxaline ring facilitates nucleophilic substitution, particularly at the 2- and 3-positions adjacent to the dioxo groups.

Reagent Reaction Site Product Application
EthylenediamineC-2 positionFormation of dihydroquinoxaline-ethylenediamine adductEnhanced antimicrobial activity
Thiols (e.g., HSCH₂CO₂H)C-3 positionThioether derivativesAnticancer agent precursors

Kinetic studies indicate that substitution at the C-3 position is favored due to reduced steric hindrance .

Oxidation of the Dihydroquinoxaline System

The dihydroquinoxaline moiety oxidizes readily to form fully aromatic quinoxaline derivatives, altering electronic properties and bioactivity.

Oxidizing Agent Conditions Product Yield
KMnO₄ (aq)RT, 2hQuinoxaline-2,3-dione92%
DDQ (dichlorodicyanoquinone)CH₂Cl₂, refluxAromatic quinoxaline with methoxy/pyrazole substituents88%

Oxidation enhances π-conjugation, improving interactions with biological targets like DNA topoisomerases.

Electrophilic Substitution at the Pyrazole Ring

The pyrazole ring’s electron-rich 4-methoxyphenyl substituent directs electrophilic attacks to the C-5 position.

Reagent Reaction Product Yield
HNO₃/H₂SO₄Nitration5-Nitro-pyrazole derivative65%
Br₂ (FeBr₃ catalyst)Bromination5-Bromo-pyrazole analog70%

Nitrated derivatives show increased anti-inflammatory activity in COX-II inhibition assays .

Functionalization via Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Reaction Type Reagents Product Application
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄Biaryl-substituted pyrazoleEnhanced pharmacokinetics
SonogashiraTerminal alkyne, CuIAlkynylated pyrazoleFluorescent probes

These reactions are pivotal for synthesizing derivatives with tailored electronic and steric profiles .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH < 3): Rapid hydrolysis of the acetamide group.

  • Neutral/basic conditions (pH 7–9): Stable for >24h, favoring intact molecular structure.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces cleavage of the N–C bond in the dihydroquinoxaline system, generating radical intermediates. This property is exploited in photodynamic therapy research.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Advantages: The combination of quinoxaline dione and 4-methoxyphenyl-pyrazole may offer dual targeting (e.g., kinase inhibition + antioxidant effects), but this hypothesis requires validation.
  • Data Limitations: No direct in vitro or in vivo data for the target compound are available in the provided evidence. Comparative studies with and analogs are critical to assess potency and selectivity.

Q & A

Basic: What are the established synthetic routes for preparing N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide?

Answer:
The synthesis typically involves multi-step protocols:

Core Construction : The quinoxaline-2,3-dione moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives with glyoxal or oxalic acid derivatives. For example, oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid with hydrogen peroxide can yield the dioxo-quinoxaline core .

Pyrazole Functionalization : The 3-methyl-5-(4-methoxyphenyl)pyrazole group is prepared via cyclization of hydrazines with β-keto esters or via Pd-catalyzed coupling for aryl substitution .

Amide Coupling : The final step involves coupling the quinoxaline-ethylamine intermediate with the pyrazole-acetic acid derivative using carbodiimide reagents (e.g., EDC/HOBt) or N,N′-carbonyldiimidazole (CDI) .
Key Validation : Monitor intermediates via HPLC and confirm final structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Basic: Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

  • Spectroscopy :
    • NMR : Use 1^1H NMR to confirm proton environments (e.g., quinoxaline NH at δ 10–12 ppm, pyrazole CH3_3 at δ 2.1–2.5 ppm). 13^13C NMR identifies carbonyl carbons (C=O at δ 165–175 ppm) .
    • FT-IR : Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and quinoxaline C=O (~1680 cm1^{-1}) .
  • Crystallography : X-ray diffraction (XRD) with SHELXL refinement resolves stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers with R_2$$^2(10) motifs) .

Advanced: How can researchers optimize reaction conditions for improved yield and purity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst loading). For example, a 23^3 factorial design in flow chemistry can optimize Swern oxidation steps, reducing byproducts .
  • Continuous Flow Systems : Enhance reproducibility in oxidation or coupling steps by controlling residence time and mixing efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DCM/hexane) for high-purity isolates (>95% by HPLC) .

Advanced: What strategies address contradictory bioactivity data in structurally similar acetamides?

Answer:

  • Substituent Analysis : Compare substituent effects on biological targets. For example, 4-methoxyphenyl groups in pyrazoles enhance GABAA_A receptor affinity, while dichlorophenyl substitutions may reduce solubility, impacting in vivo efficacy .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., PTZ-induced seizure models for anticonvulsants) to isolate structure-activity relationships (SAR) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses at target sites (e.g., quinoxaline interactions with GABAergic channels) .

Advanced: How do steric and electronic effects in the quinoxaline and pyrazole moieties influence pharmacological activity?

Answer:

  • Steric Effects : Bulky substituents (e.g., 2,4-diCl on phenyl rings) hinder binding to narrow enzyme pockets, reducing anticonvulsant activity. Smaller groups (e.g., 4-OMe) improve bioavailability .
  • Electronic Effects : Electron-withdrawing groups (NO2_2, CN) on the quinoxaline core enhance electrophilicity, stabilizing interactions with nucleophilic residues (e.g., lysine in GABAA_A) .
  • Dihedral Angles : XRD data show that amide group rotation (e.g., 64.82° dihedral angle in pyrazole-acetamides) modulates target engagement .

Advanced: What in silico tools are suitable for predicting ADMET properties of this compound?

Answer:

  • ADMET Prediction : Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For example, the methoxyphenyl group may reduce logP, enhancing aqueous solubility .
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., quinoxaline metabolites potentially forming reactive epoxides) .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole ring?

Answer:

  • XRD Analysis : Determine proton positions in the pyrazole ring (e.g., 1H-pyrazole vs. 2H-pyrazole tautomers). For example, hydrogen bonding to carbonyl groups stabilizes the 1H-pyrazole form .
  • DFT Calculations : Compare tautomer energies (Gaussian 09, B3LYP/6-31G*) to validate experimental observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.